![molecular formula C20H23N3O5S B2406256 2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine CAS No. 823829-32-9](/img/structure/B2406256.png)
2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as FMP-1 and is known for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthetic Pathways and Heterocyclic Chemistry
A notable application involves the synthesis of heterocycles, such as morpholines and piperazines, using α-phenylvinylsulfonium salts. This method yields C-substituted morpholines with high regio- and diastereoselectivity, demonstrating the compound's relevance in constructing complex heterocyclic structures (Matlock et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives exhibit significant enzyme inhibitory activity, suggesting potential therapeutic applications. For instance, certain derivatives show excellent inhibitory effects against acetyl- and butyrylcholinesterase, highlighting their potential as candidates for treating diseases like Alzheimer's (Hussain et al., 2017).
Antimicrobial Activities
The structural motif present in "2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine" and its analogs demonstrates antimicrobial activities against a range of bacterial and fungal strains. This aspect is crucial for developing new antimicrobial agents, especially in the context of rising antibiotic resistance (Bektaş et al., 2007).
Modulation of Antibiotic Activity
Furthermore, the compound has been studied for its role in modulating the activity of antibiotics against multidrug-resistant strains, offering a promising strategy to combat antibiotic resistance and enhance the efficacy of existing drugs (Oliveira et al., 2015).
Alzheimer's Disease Research
In addition, multifunctional amides derived from the compound have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease research and potential drug development (Hassan et al., 2018).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-29(25,16-6-2-1-3-7-16)20-19(28-18(22-20)17-8-4-13-27-17)21-9-5-10-23-11-14-26-15-12-23/h1-4,6-8,13,21H,5,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSGQRNHVGNJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

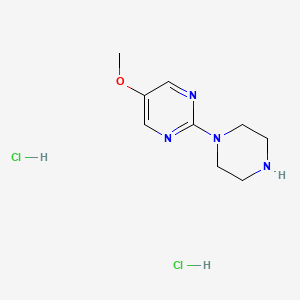
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
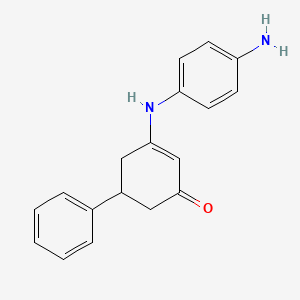
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
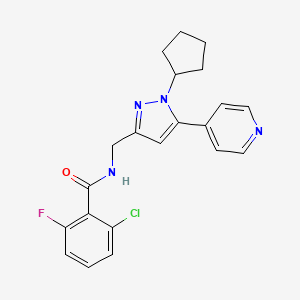
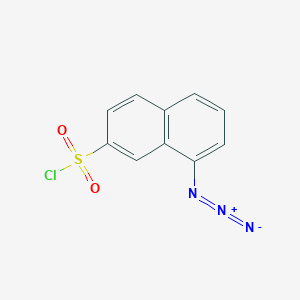
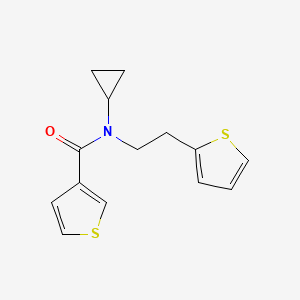
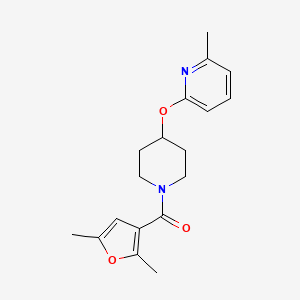
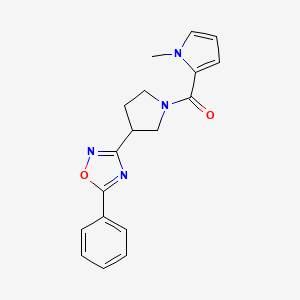
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
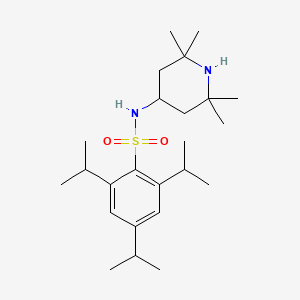
![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)